molecular formula C9H6BrFO3 B12969810 2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid

2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid

Cat. No.: B12969810
M. Wt: 261.04 g/mol
InChI Key: FXMPJZGJOCSQKK-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H8BrFO3 This compound is of interest due to its unique chemical structure, which includes a bromine, fluorine, and methyl group attached to a phenyl ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of the oxoacetic acid group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the oxoacetic acid group or the aromatic ring.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid exerts its effects depends on its interaction with molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The oxoacetic acid group may also play a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-3-methylbenzoic acid
  • 4-Bromo-2-fluoro-3-methylbenzaldehyde
  • 4-Bromo-2-fluoro-3-methylphenylacetic acid

Uniqueness

2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the oxoacetic acid moiety, distinguishes it from other similar compounds and enhances its utility in various fields.

Properties

Molecular Formula

C9H6BrFO3

Molecular Weight

261.04 g/mol

IUPAC Name

2-(4-bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C9H6BrFO3/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3H,1H3,(H,13,14)

InChI Key

FXMPJZGJOCSQKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)C(=O)O)Br

Origin of Product

United States

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